芬美特胺

描述

Fenmetramide is a synthetic compound that belongs to the class of amphetamines. It was first synthesized in the 1960s and was initially developed as a weight loss drug. However, due to its potential for abuse and addiction, it was never approved for human consumption. Instead, fenmetramide has found its use in scientific research, where it is used to study the central nervous system and its effects on behavior.

科学研究应用

抗抑郁研究

芬美特胺在 1960 年代由麦尼尔实验室获得抗抑郁药物专利 . 尽管它从未被上市,但其作为苯丙胺的 5-酮衍生物的结构表明它可能具有精神兴奋作用 . 这使其成为研究抑郁症和其他情绪障碍的化合物。对其作用机制的研究可以为治疗心理健康疾病提供新的治疗途径的见解。

药理学研究

在药理学领域,芬美特胺预期的精神兴奋作用为探索其对神经递质系统的影响开辟了道路 . 研究其与多巴胺和去甲肾上腺素的相互作用可能会导致开发调节这些神经递质的新药物,这些神经递质在 ADHD 和嗜睡症等疾病中至关重要。

神经科学

芬美特胺对中枢神经系统的潜在影响使其成为神经科学研究的候选药物。它对认知功能、神经可塑性和神经保护的影响可能意义重大。 了解其神经药理学特性可能有助于开发治疗神经退行性疾病的疗法 .

生化应用

在生物化学领域,芬美特胺可用于研究酶-底物相互作用,因为它在结构上与苯丙胺相似 . 它可以作为酶分析中的底物或抑制剂,有助于阐明能量代谢和神经递质合成的生化途径。

毒理学

芬美特胺的安全性和毒理学效应对其潜在的治疗用途至关重要。毒理学研究可以评估其急性效应和慢性效应,代谢和排泄。 这些信息对于确定安全剂量范围和了解潜在副作用至关重要 .

分析化学

在分析化学领域,芬美特胺可作为参考化合物用于开发新的分析方法 . 其独特的化学结构可以帮助校准仪器并作为质谱或色谱分析中的标准,增强对类似化合物的检测。

作用机制

Target of Action

Fenmetramide was patented as an antidepressant by McNeil Laboratories in the 1960s . It is the 5-ketone derivative of phenmetrazine and would similarly be expected to produce psychostimulant effects .

Mode of Action

Phenmetrazine and its derivatives are known to function as norepinephrine-dopamine releasing agents . They increase the levels of these neurotransmitters in the brain by promoting their release from nerve endings .

Biochemical Pathways

Based on its structural similarity to phenmetrazine, it might be hypothesized to affect pathways involving the neurotransmitters norepinephrine and dopamine .

Pharmacokinetics

Phenmetrazine, a structurally similar compound, is known to have preferable pharmacokinetics over its metabolites as its metabolization by demethylases produces a more steady and prolonged exposure of active drug within the body .

Result of Action

Based on its structural similarity to phenmetrazine, it might be expected to produce psychostimulant effects .

Action Environment

It is known that various environmental factors can influence the action of drugs in general .

生化分析

Biochemical Properties

Fenmetramide plays a role in biochemical reactions primarily through its interaction with neurotransmitter systems. It is believed to interact with norepinephrine and dopamine transporters, leading to increased levels of these neurotransmitters in the synaptic cleft This interaction enhances neurotransmitter release and inhibits reuptake, contributing to its psychostimulant effects

Cellular Effects

Fenmetramide affects various types of cells, particularly neurons. It influences cell function by modulating neurotransmitter levels, which can impact cell signaling pathways, gene expression, and cellular metabolism In neurons, Fenmetramide’s action on norepinephrine and dopamine transporters can lead to altered signaling pathways, affecting mood and behavior

Molecular Mechanism

The molecular mechanism of Fenmetramide involves its binding interactions with neurotransmitter transporters. By inhibiting the reuptake of norepinephrine and dopamine, Fenmetramide increases the availability of these neurotransmitters in the synaptic cleft . This inhibition leads to enhanced neurotransmitter signaling, contributing to its antidepressant and psychostimulant effects. Fenmetramide’s exact binding sites and interactions with other biomolecules remain to be fully elucidated.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Fenmetramide can change over time. The compound’s stability and degradation are important factors influencing its long-term effects on cellular function. Fenmetramide’s psychostimulant effects may diminish with prolonged exposure due to receptor desensitization or downregulation . Long-term studies on Fenmetramide’s stability and degradation are limited, but its temporal effects are likely similar to other psychostimulants.

Dosage Effects in Animal Models

The effects of Fenmetramide vary with different dosages in animal models. At low doses, Fenmetramide may enhance mood and behavior by increasing neurotransmitter levels . At high doses, it may produce toxic or adverse effects, such as hyperactivity, anxiety, or neurotoxicity. Threshold effects and dose-response relationships are important considerations in understanding Fenmetramide’s pharmacological profile.

Metabolic Pathways

Fenmetramide is involved in metabolic pathways related to neurotransmitter metabolism. It interacts with enzymes responsible for the synthesis and degradation of norepinephrine and dopamine . These interactions can affect metabolic flux and metabolite levels, influencing the overall balance of neurotransmitter systems. Specific details on Fenmetramide’s metabolic pathways are limited, but its effects are likely similar to other psychostimulants.

Transport and Distribution

Fenmetramide is transported and distributed within cells and tissues through interactions with neurotransmitter transporters. It is likely to be taken up by neurons and other cells expressing norepinephrine and dopamine transporters . Fenmetramide’s localization and accumulation within specific tissues depend on its binding affinity and transport mechanisms. The compound’s distribution is crucial for its pharmacological effects.

Subcellular Localization

Fenmetramide’s subcellular localization is primarily within neurons, where it interacts with neurotransmitter transporters. The compound’s activity and function are influenced by its localization to synaptic vesicles and other subcellular compartments involved in neurotransmitter release and reuptake . Post-translational modifications and targeting signals may direct Fenmetramide to specific organelles, although detailed studies are lacking.

属性

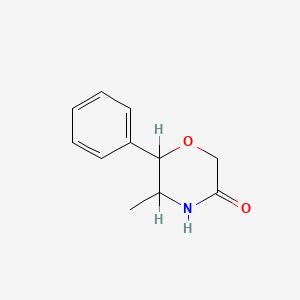

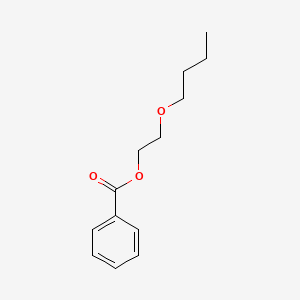

IUPAC Name |

5-methyl-6-phenylmorpholin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c1-8-11(14-7-10(13)12-8)9-5-3-2-4-6-9/h2-6,8,11H,7H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJEPHPADGSWWRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(OCC(=O)N1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00863576 | |

| Record name | Fenmetramide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00863576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5588-29-4 | |

| Record name | 5-Methyl-6-phenyl-3-morpholinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5588-29-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | FENMETRAMIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169876 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Fenmetramide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00863576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzamide, N-[(4-methylphenyl)sulfonyl]-](/img/structure/B1596202.png)

![Dicopper;disodium;4-oxido-7-[[5-oxido-6-[(2-oxido-5-sulfamoylphenyl)diazenyl]-7-sulfonatonaphthalen-2-yl]amino]-3-[(2-oxido-5-sulfamoylphenyl)diazenyl]naphthalene-2-sulfonate](/img/structure/B1596203.png)